molecular formula C13H23NO4 B12091969 Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B12091969
M. Wt: 257.33 g/mol
InChI Key: AWNIRXMMYAJMNG-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of a cyclohexane ring, which is further esterified with a methyl group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected cyclohexanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc group to a free amine.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexanol or free amine derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, providing enhanced stability and specificity in biochemical applications .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIRXMMYAJMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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